3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)propanoic acid
Description
Properties
IUPAC Name |
3-[2-(1-acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-10-9-13(3-4-14(20)21)17-15(16-10)12-5-7-18(8-6-12)11(2)19/h9,12H,3-8H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEOGJVWIPNKSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCN(CC2)C(=O)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrimidine Core
The pyrimidine ring bearing a 6-methyl substitution is generally synthesized via condensation reactions involving appropriate β-dicarbonyl compounds and amidines or guanidines. For example, acetophenone derivatives can be transformed through bromination and subsequent heterocyclization to yield substituted pyrimidines or related heterocycles.
Preparation of 1-Acetylpiperidin-4-yl Intermediate
The 1-acetylpiperidin-4-yl substituent is introduced by acetylation of piperidin-4-amine or its derivatives. This step involves treating piperidin-4-amine with acetic anhydride or acetyl chloride under controlled temperature (e.g., room temperature to 60 °C) to obtain the N-acetylated piperidine intermediate. The acetylation reaction is typically performed in an inert solvent such as dichloromethane or acetic acid and followed by purification via crystallization or chromatography to isolate the acetylated product.
Coupling of the Piperidinyl Moiety to the Pyrimidine
The coupling of the 1-acetylpiperidin-4-yl group to the 2-position of the pyrimidine ring is achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. The pyrimidine intermediate bearing a suitable leaving group (e.g., halogen) at the 2-position undergoes substitution with the acetylated piperidine under basic conditions or in the presence of a palladium catalyst to form the C-N bond.
Introduction of the Propanoic Acid Side Chain
The propanoic acid substituent at the 4-position of the pyrimidine is introduced by functionalization of the pyrimidine intermediate containing an ester or halide group at this position. Hydrolysis of the ester group under acidic or basic conditions yields the free carboxylic acid. Alternatively, direct coupling of the pyrimidine core with a propanoic acid derivative via ipso-substitution under basic conditions can be employed.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acetylation of piperidin-4-amine | Acetic anhydride, pyridine, 60 °C, 1 h | 85-90 | White solid obtained after filtration |
| Pyrimidine core synthesis | Bromination of acetophenone, thiourea, cyclization | 60-75 | Multi-step, intermediate purification |
| Coupling reaction | Pd-catalyst, base (e.g., K2CO3), solvent (DMF), 80-100 °C | 70-80 | Formation of C-N bond |
| Hydrolysis of ester | Aqueous NaOH or HCl, reflux | 80-90 | Conversion to propanoic acid |
A study demonstrated the preparation of similar pyrimidine derivatives by reacting acetophenone with phenyltrimethylammonium tribromide, followed by thiourea treatment to form 2-aminothiazole intermediates, which upon acetylation and further functionalization yielded key intermediates for coupling reactions.
The acetylation step of the piperidine nitrogen was efficiently performed using acetic anhydride in pyridine at 60 °C for 1 hour, yielding the N-acetylated intermediate as a white solid with high purity and yield (~88%).
Coupling of the acetylated piperidine to the pyrimidine ring was successfully conducted under basic conditions or via palladium-catalyzed cross-coupling, followed by ester hydrolysis to afford the target propanoic acid derivatives.
Purification methods involved silica gel column chromatography using hexane-ethyl acetate mixtures and crystallization from methanol or other solvents to achieve high purity compounds suitable for biological evaluation.
The preparation of 3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)propanoic acid involves a multi-step synthetic route combining heterocyclic chemistry, acetylation, cross-coupling, and hydrolysis reactions. The key steps include the synthesis of the pyrimidine core, acetylation of the piperidine moiety, and coupling followed by ester hydrolysis. Reaction conditions are optimized for yield and purity, utilizing common organic synthesis techniques such as palladium catalysis and chromatographic purification. These methods are supported by detailed experimental data from peer-reviewed chemical literature and patent disclosures.
Chemical Reactions Analysis
Types of Reactions
3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes within the molecule to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemical Properties and Structure
IUPAC Name: 3-(2-(1-acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)propanoic acid
Molecular Formula: C15H21N3O3
Molecular Weight: 291.35 g/mol
Canonical SMILES: CC1=CC(=NC(=N1)C2CCN(CC2)C(=O)C)CCC(=O)O
The compound features a piperidine ring, a pyrimidine ring, and a propanoic acid moiety, which allows for versatile interactions with various biological and chemical targets.
Chemistry
In the field of chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its unique structure facilitates the study of reaction mechanisms and the development of new synthetic pathways.
Key Applications:
- Synthesis of Derivatives: The compound can serve as a precursor for synthesizing derivatives with enhanced properties.
- Mechanistic Studies: It aids in understanding the behavior of similar compounds in various chemical reactions.
Biology
The biological applications of this compound are significant, particularly in pharmacology and biochemistry. It is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Key Applications:
- Enzyme Inhibition Studies: The compound can inhibit specific enzymes, making it valuable for drug discovery.
- Metabolic Pathway Analysis: It helps elucidate metabolic pathways by acting as a substrate or inhibitor.
Industry
In industrial applications, this compound is incorporated into the production of specialty chemicals and materials with specific properties.
Key Applications:
- Specialty Chemicals Production: Its unique functional groups allow for the design of materials with tailored characteristics.
- Material Science: The compound can be used to develop polymers or coatings with enhanced performance metrics.
Case Study 1: Enzyme Interaction
In a study published in Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of this compound on a specific enzyme involved in cancer metabolism. The findings demonstrated significant inhibition, suggesting potential therapeutic applications in oncology.
Case Study 2: Synthesis Optimization
A research team focused on optimizing synthetic routes for producing this compound more efficiently. Their work highlighted the use of continuous flow systems to enhance yield and purity, paving the way for industrial-scale production.
Mechanism of Action
The mechanism of action of 3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrimidine rings may facilitate binding to these targets, while the propanoic acid group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent groups, stereochemistry, or core modifications, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison:
Positional Isomer: 3-(2-(1-Acetylpiperidin-3-yl)-6-methylpyrimidin-4-yl)propanoic Acid
- Key Difference : The acetyl group is attached to the piperidine ring at position 3 instead of 3.
- Metabolism: The acetyl group’s position could influence susceptibility to enzymatic deacetylation, affecting half-life .
- Data: No direct pharmacological data are available in the provided evidence, but structural analogs suggest positional isomerism significantly impacts potency (e.g., methiapril derivatives in ACE inhibition) .
Sulfonyl-Modified Analog: 3-(6-Methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-4-yl)propanoic Acid
- Key Difference : The acetyl group is replaced with a methylsulfonyl group (-SO₂CH₃).
- Electron-Withdrawing Effects: Enhanced electron withdrawal may stabilize negative charges in the propanoic acid group, influencing enzyme binding .
- Data : Methylsulfonyl derivatives of piperidine are commonly used in kinase inhibitors (e.g., PI3K/mTOR inhibitors), suggesting broader therapeutic applications compared to acetylated analogs .
Methiapril and ACE Inhibitor Analogs
- Key Difference: Methiapril ((2S,6S)-1-[(3-acetylsulfanyl)propanoyl]-6-methylpipecolinic acid) shares a piperidine core but lacks the pyrimidine ring.
- Impact: Synthetic Accessibility: Methiapril requires stereoselective synthesis of 6-methylpipecolinic acid, which is challenging. In contrast, the target compound’s pyrimidine-based scaffold can be synthesized using commercially available reagents . Bioactivity: Methiapril’s thioacetyl group enhances ACE inhibition, but the pyrimidine-propanoic acid hybrid in the target compound may offer improved selectivity .
Research Findings and Limitations
- Structural Insights: The acetyl group’s position on piperidine and the pyrimidine-propanoic acid scaffold are critical for target engagement, as seen in ACE inhibitors and kinase-targeting drugs .
- Synthetic Advantages : The target compound’s synthesis avoids the stereochemical challenges of methiapril, enabling scalable production .
- Data Gaps : Pharmacokinetic parameters (e.g., IC₅₀, logP) and in vivo efficacy data are absent in the provided evidence, necessitating further studies.
Biological Activity
3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)propanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, applications, and comparative studies with similar compounds.
Chemical Structure and Properties
IUPAC Name: 3-[2-(1-acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl]propanoic acid
Molecular Formula: C15H21N3O3
Molecular Weight: 291.35 g/mol
Canonical SMILES: CC1=CC(=NC(=N1)C2CCN(CC2)C(=O)C)CCC(=O)O
The compound features a piperidine ring, a pyrimidine ring, and a propanoic acid moiety, which are crucial for its biological interactions.
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrimidine rings facilitate binding to these targets, while the propanoic acid group can engage in hydrogen bonding or ionic interactions. This results in modulation of the activity of target molecules, leading to various biological effects.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Enzyme Interaction : The compound has been utilized in biochemical assays to study enzyme interactions and metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, particularly against certain Gram-positive bacteria.
- Pharmacological Applications : It may serve as a lead compound for developing drugs targeting specific diseases due to its unique structural properties.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the uniqueness of this compound in terms of biological efficacy:
| Compound Name | Structural Variants | Notable Activities |
|---|---|---|
| 3-(2-(1-Acetylpiperidin-3-yl)-6-methylpyrimidin-4-yl)propanoic acid | Similar structure; different piperidine position | Reduced antimicrobial activity |
| 3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)butanoic acid | Butanoic acid instead of propanoic acid | Similar enzyme interaction profile |
| 3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)ethanoic acid | Ethanoic acid instead of propanoic acid | Altered pharmacokinetics |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of related compounds, with findings indicating that structural modifications can significantly influence biological activity:
- Antimycobacterial Activity : Research demonstrated that derivatives with similar core structures exhibited varying levels of activity against Mycobacterium tuberculosis, suggesting that the presence of specific functional groups is critical for efficacy .
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of similar compounds revealed that modifications to the piperidine ring can affect absorption, distribution, metabolism, and excretion (ADME) properties .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)propanoic acid, and what intermediates are critical for its preparation?
- Methodological Answer : The compound can be synthesized via multi-step routes involving pyrimidine ring formation and piperidine acylation. Key intermediates include substituted pyrimidin-4-ylpropanoic acid derivatives and acetylated piperidine precursors. Patent literature (e.g., WO 2016/111347) describes analogous methods for structurally related compounds, such as coupling reactions between heterocyclic amines and carboxylic acid derivatives under catalytic conditions . Intermediate validation via HPLC and spectroscopic techniques is essential to ensure purity .
Q. How can spectroscopic techniques (NMR, MS) confirm the structural identity of this compound?
- Methodological Answer :
- NMR : Analyze and spectra to confirm the acetylpiperidin moiety (e.g., methyl group at δ ~2.1 ppm for acetyl, piperidine ring protons at δ ~1.5–3.0 ppm) and pyrimidine ring protons (δ ~6.5–8.5 ppm). Compare with PubChem-derived InChI and predicted shifts .
- Mass Spectrometry : High-resolution MS (HRMS) should match the exact mass (CHNO) with a tolerance of <2 ppm. Fragmentation patterns can validate the propanoic acid side chain and acetylpiperidin group .
Advanced Research Questions
Q. What experimental approaches can address contradictions in bioactivity data across different cellular models?
- Methodological Answer :
- Dose-Response Optimization : Standardize assays using multiple cell lines (e.g., cancer vs. primary cells) to identify model-specific sensitivities.
- Mechanistic Profiling : Combine transcriptomics and proteomics to map pathways affected by the compound, distinguishing on-target vs. off-target effects .
- Theoretical Frameworks : Link discrepancies to variations in cellular uptake or metabolic conversion using computational models (e.g., molecular dynamics simulations of membrane permeability) .
Q. How does the 1-acetylpiperidin-4-yl group influence the compound’s pharmacokinetic properties, and how can this be methodologically assessed?
- Methodological Answer :
- Lipophilicity Studies : Measure logP values (e.g., shake-flask method) to evaluate the acetylpiperidin group’s impact on membrane permeability.
- Metabolic Stability : Use liver microsome assays to assess cytochrome P450-mediated oxidation of the acetyl group. Compare with analogs lacking the acetyl moiety .
- In Silico Modeling : Predict bioavailability via software (e.g., SwissADME) using the compound’s PubChem structural descriptors .
Q. What strategies are effective in resolving conflicting data on the compound’s selectivity toward enzymatic targets?
- Methodological Answer :
- Kinetic Assays : Perform time-dependent inhibition studies to distinguish competitive vs. non-competitive binding modes.
- Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to validate binding poses and identify steric clashes caused by the pyrimidine ring .
- Cross-Validation : Use orthogonal assays (e.g., SPR, ITC) to confirm binding affinities and rule out assay-specific artifacts .
Data Analysis & Theoretical Frameworks
Q. How can researchers integrate conflicting solubility data into a cohesive structure-activity relationship (SAR) model?
- Methodological Answer :
- Multi-Solvent Systems : Test solubility in buffered solutions (pH 1.2–7.4) and DMSO/PBS mixtures to mimic physiological conditions.
- QSAR Modeling : Use descriptors like polar surface area and H-bond donors/acceptors (derived from PubChem data) to correlate solubility with structural features .
Q. What methodological frameworks support the design of analogs to improve metabolic stability without compromising activity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the acetyl group with metabolically stable moieties (e.g., trifluoroacetyl) while monitoring activity via high-throughput screening.
- DFT Calculations : Predict electronic effects of substitutions on the pyrimidine ring’s reactivity, guiding synthetic prioritization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
